molecular formula C14H23ClN2 B1400204 N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride CAS No. 1050484-75-7

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Cat. No.: B1400204
CAS No.: 1050484-75-7
M. Wt: 254.8 g/mol
InChI Key: PAFIWKPUQOWPSS-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzyl group attached to a piperidine ring, and it is often used in research and development due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 4-methylbenzylamine with 1-piperidin-4-ylmethanamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is utilized in studies involving enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents or as a lead compound for the design of novel drugs targeting specific diseases.

Industry: In industry, this compound is used in the manufacture of various chemical products, including polymers, coatings, and adhesives. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • N-Benzyl-4-methylbenzamide

  • N-(4-Methylbenzyl)cyclopropanamine

  • N-Methyl-4-methylbenzylamine

Uniqueness: N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of the piperidine ring and the 4-methylbenzyl group

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFIWKPUQOWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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